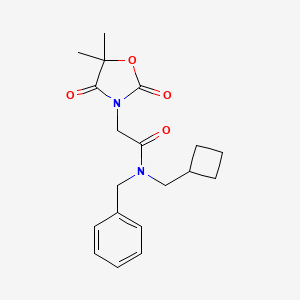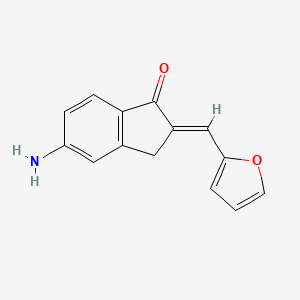![molecular formula C23H28N4O B5631223 1-[1-(5,7-dimethylpyrido[2,3-d]pyrimidin-4-yl)piperidin-4-yl]-3-phenylpropan-1-ol](/img/structure/B5631223.png)
1-[1-(5,7-dimethylpyrido[2,3-d]pyrimidin-4-yl)piperidin-4-yl]-3-phenylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar pyrido[2,3-d]pyrimidin-4-yl derivatives typically involves multistep chemical reactions, starting from basic pyridine or pyrimidine precursors. For instance, the synthesis of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives involves several steps, including cyclization and amide formation, to achieve the desired compound structure (Kambappa et al., 2017).
Molecular Structure Analysis
The molecular structure of pyrido[2,3-d]pyrimidin-4-yl derivatives is characterized by the presence of a pyrimidine ring fused to a pyridine ring, leading to a non-planar structure with potential for extensive hydrogen bonding and π-π interactions. This structural characteristic contributes to the compound's chemical reactivity and interaction capabilities (Trilleras et al., 2008).
Chemical Reactions and Properties
Pyrido[2,3-d]pyrimidin-4-yl compounds are amenable to various chemical reactions, including N-alkylation, cyclization, and amide formation. These reactions are crucial for modifying the compound's structure to achieve desired chemical properties and biological activities. For example, the conversion of pyrimidin-4-yl derivatives into isoindoline diones under specific conditions showcases the compound's reactivity and potential for generating diverse derivatives (Merugu et al., 2010).
properties
IUPAC Name |
1-[1-(5,7-dimethylpyrido[2,3-d]pyrimidin-4-yl)piperidin-4-yl]-3-phenylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O/c1-16-14-17(2)26-22-21(16)23(25-15-24-22)27-12-10-19(11-13-27)20(28)9-8-18-6-4-3-5-7-18/h3-7,14-15,19-20,28H,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXPWQISSSRYRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=NC=N2)N3CCC(CC3)C(CCC4=CC=CC=C4)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(5,7-Dimethylpyrido[2,3-d]pyrimidin-4-yl)piperidin-4-yl]-3-phenylpropan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide](/img/structure/B5631146.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5631154.png)
![2-acetyl-8-(1H-imidazol-2-ylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5631160.png)
![6-cyclopropyl-N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]pyrimidin-4-amine](/img/structure/B5631166.png)
![N-[2-(2-methoxyphenyl)ethyl]-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5631174.png)
![6-(2-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5631178.png)


![3,5-dichloro-N-{[1-(2-methoxyethyl)-3-piperidinyl]methyl}-N,4-dimethylbenzamide](/img/structure/B5631201.png)

![2-[({1-[(2,4-difluorophenoxy)acetyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5631234.png)


![N-[4-(aminosulfonyl)benzyl]-4-(dimethylamino)benzamide](/img/structure/B5631258.png)